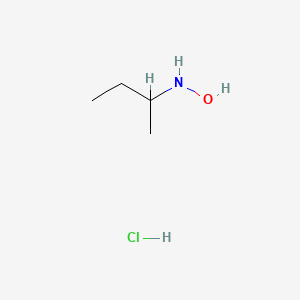

N-Hydroxy-sec-butylammonium chloride

Description

N-Hydroxy-sec-butylammonium chloride is a quaternary ammonium compound (QAC) characterized by a hydroxyl group (-OH) attached to the ammonium nitrogen and a sec-butyl alkyl chain. QACs are widely used as antimicrobial agents, surfactants, and research chemicals due to their cationic nature and ability to disrupt microbial membranes . The hydroxyl group in this compound may enhance solubility in polar solvents, while the branched sec-butyl chain could influence its steric and hydrophobic interactions compared to linear-chain analogs.

Properties

CAS No. |

79089-13-7 |

|---|---|

Molecular Formula |

C4H12ClNO |

Molecular Weight |

125.60 g/mol |

IUPAC Name |

N-butan-2-ylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C4H11NO.ClH/c1-3-4(2)5-6;/h4-6H,3H2,1-2H3;1H |

InChI Key |

OWRSUOXDWWWFDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NO.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and key properties of N-Hydroxy-sec-butylammonium chloride with analogous compounds:

Key Observations:

- Hydroxyl Group Impact: Hydroxy-substituted QACs (e.g., 3-Hydroxy-1-propenyl-trimethylammonium chloride) exhibit enhanced water solubility compared to non-hydroxylated analogs, which aligns with the theoretical behavior of this compound .

- Alkyl Chain Effects : Longer alkyl chains (e.g., C16 in benzylhexadecyldimethylammonium chloride) increase hydrophobicity and antimicrobial efficacy but may raise environmental persistence concerns . The sec-butyl chain in the target compound likely balances solubility and membrane-disrupting activity.

Toxicity and Environmental Impact

- Shorter-chain analogs (e.g., sec-butyl) may degrade faster but require further ecotoxicological studies.

- Regulatory Status : Compounds like benzyldimethyltetradecylammonium chloride are listed in chemical inventories (e.g., China’s Existing Chemical Substance List), whereas newer QACs may require additional regulatory compliance .

Preparation Methods

SN1 Reaction via Carbocation Intermediates

The SN1 mechanism, widely used for tertiary alcohols, can be adapted for synthesizing this compound by leveraging the stability of secondary carbocations. In this method:

-

Protonation : sec-Butanol is protonated with concentrated hydrochloric acid (HCl) to form a sec-butyloxonium ion.

-

Carbocation Formation : The oxonium ion loses water, generating a sec-butyl carbocation.

-

Nucleophilic Attack : Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the carbocation to form N-hydroxy-sec-butylamine.

-

Salt Formation : The product reacts with excess HCl to yield the ammonium chloride salt.

Reaction Conditions :

-

Temperature: 25–40°C

-

Solvent: Aqueous HCl (concentration: 10–12 M)

-

Yield: ~70–85% (theoretical)

-

Byproducts: Di-sec-butyl ether (traces)

This method mirrors the synthesis of tert-butyl chloride, but the secondary carbocation’s lower stability necessitates precise control of reaction kinetics.

SN2 Alkylation of Hydroxylamine

A two-step SN2 mechanism offers an alternative route:

-

Alkylation : Hydroxylamine hydrochloride (NH₂OH·HCl) reacts with sec-butyl bromide in a polar aprotic solvent (e.g., dimethylformamide).

-

Neutralization : The intermediate is treated with NaOH to liberate free hydroxylamine.

-

Acidification : HCl is added to precipitate the ammonium chloride.

Key Parameters :

-

Base: Sodium hydroxide (1–2 equivalents)

-

Temperature: 60–80°C

-

Yield: ~65–75%

-

Challenges: Competing elimination reactions due to steric hindrance

Reductive Amination of sec-Butyl Oximes

This method involves:

-

Oxime Formation : sec-Butyl ketone (e.g., 3-pentanone) reacts with hydroxylamine to form the corresponding oxime.

-

Partial Reduction : The oxime is reduced using zinc-mercury amalgam (Zn-Hg) in HCl to yield N-hydroxy-sec-butylamine.

-

Salt Precipitation : Excess HCl converts the amine to its ammonium chloride form.

Optimization Notes :

-

Reduction time: 4–6 hours

-

Purity: Requires subsequent distillation (see §2.1)

Purification and Isolation Techniques

Distillation

Crude this compound is distilled under reduced pressure to separate high-boiling impurities (e.g., unreacted sec-butanol).

Alkaline Washing

The distillate is washed sequentially with:

-

Water : Removes residual HCl and inorganic salts.

-

Dilute NaOH (2%) : Neutralizes acidic byproducts (e.g., di-sec-butyl ether).

-

H₂O₂ (10%) : Oxidizes organic sulfur compounds (if present).

Typical Protocol :

-

Washing ratio (organic phase:aqueous phase): 1:1

-

Agitation: Vigorous shaking for 10 minutes per stage

Analytical Characterization

Spectroscopic Data

Thermal Properties

Industrial-Scale Considerations

Patent US6093286A highlights critical steps for large-scale production:

-

Continuous Distillation : Minimizes thermal degradation.

-

Recycling : Distillation bottoms are refluxed to improve yield (>94%).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Carbocation Rearrangement | Use low-temperature protonation |

| Hydroxylamine Oxidation | Inert atmosphere (N₂/Ar) |

| Emulsion Formation | Centrifugation or brine washes |

Q & A

Q. What strategies can optimize the yield of this compound in multi-step synthetic routes?

- Methodological Answer : Optimize stoichiometry (e.g., molar ratios of sec-butylamine to hydroxylamine precursors) and reaction time/temperature via Design of Experiments (DoE). Use in-situ FTIR to monitor intermediate formation. Scale-down experiments (e.g., microreactors) reduce resource waste during optimization .

Q. How do environmental factors (e.g., temperature, light) influence the degradation pathways of This compound?

- Methodological Answer : Perform accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH (humidity) and UV light (ICH Q1B). Analyze degradation products via GC-MS or NMR. Compare degradation kinetics to structurally similar quaternary ammonium compounds (e.g., benzylhexadecyldimethylammonium chloride ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.